4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
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Overview
Description
4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a pyrazole ring, and a nitrobenzoyl group
Preparation Methods
The synthesis of 4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Introduction of the nitrobenzoyl group: This step involves the nitration of the benzoyl group, which can be carried out using a mixture of concentrated nitric and sulfuric acids.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base.
Morpholine ring attachment: The final step involves the reaction of the sulfonylated pyrazole with morpholine under suitable conditions.
Chemical Reactions Analysis
4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonyl and morpholine groups.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
- 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
These compounds share similar structural features but differ in the position of the nitro group on the benzoyl ring. The unique positioning of the nitro group in 4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine can lead to different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-11-15(27(24,25)18-7-9-26-10-8-18)12(2)19(17-11)16(21)13-5-3-4-6-14(13)20(22)23/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXWNQYSYCKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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